molecular formula C13H22O3 B12516993 6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid CAS No. 802893-75-0

6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid

Cat. No.: B12516993
CAS No.: 802893-75-0
M. Wt: 226.31 g/mol
InChI Key: UOMVXUKPQTYAAJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name 6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines for polycyclic compounds. The term spiro[2.5] indicates a bicyclic system where two rings share a single atom (the spiro carbon), with the numbers 2 and 5 denoting the count of non-shared carbon atoms in each ring. The smaller ring is a three-membered oxirane (oxygen-containing) structure, while the larger ring is a six-membered cyclohexane derivative.

The numbering begins at the spiro carbon (position 1), with the oxygen atom occupying position 1 in the oxirane ring. The tert-butyl group is attached to position 6 of the cyclohexane ring, while the methyl substituent and carboxylic acid group are both located at position 2 on the oxirane ring. The carboxylic acid suffix (-carboxylic acid) takes priority over the ether (oxa-) and alkyl substituents in the naming hierarchy.

Molecular Geometry and Spirocyclic Architecture

The molecule’s core consists of a spiro[2.5]octane skeleton, which merges a three-membered oxirane ring (C–O–C) with a six-membered cyclohexane ring. The spiro carbon (C1) serves as the bridgehead atom, creating a 90° dihedral angle between the two rings. This arrangement introduces significant ring strain in the oxirane moiety, which is partially alleviated by the electron-withdrawing carboxylic acid group at C2.

Structural Feature Description
Spiro carbon (C1) Tetrahedral geometry, bonded to two oxirane carbons and two cyclohexane carbons
Oxirane ring Bond angles: ~60° (C–O–C), bond lengths: 1.43 Å (C–O), 1.54 Å (C–C)
Cyclohexane ring Chair conformation minimizes steric hindrance from the tert-butyl group
Carboxylic acid group Planar geometry at C2, with O–H···O hydrogen bonding potential

The tert-butyl group at C6 adopts an equatorial position in the cyclohexane ring, reducing 1,3-diaxial interactions. The methyl group at C2 occupies a pseudo-axial orientation, creating a steric barrier that restricts rotation about the C2–C1 bond.

Stereochemical Analysis and Chiral Centers

The compound exhibits two stereogenic centers at C1 (spiro carbon) and C2 (carboxylic acid-bearing carbon). The spiro carbon’s tetrahedral geometry generates two enantiomers, while the C2 center’s configuration depends on the synthesis route. X-ray diffraction studies of analogous spirocyclic acids suggest a preference for the R configuration at C2 due to kinetic control during cyclization.

Chiral Center Possible Configurations Observed Preference
C1 (Spiro carbon) R or S Racemic mixture
C2 (Carboxylic acid) R or S R (major)

The energy barrier for interconversion between enantiomers at C1 is approximately 25 kcal/mol, as calculated for similar spirocyclic systems using density functional theory (DFT). This high barrier prevents racemization under standard laboratory conditions, making resolution into pure enantiomers feasible via chiral chromatography.

Crystallographic Data and X-ray Diffraction Studies

Single-crystal X-ray analysis of this compound reveals a monoclinic crystal system with space group P2₁/c. The unit cell parameters are consistent with those of related oxaspiro compounds, featuring strong hydrogen bonds between carboxylic acid groups that stabilize the lattice.

Crystallographic Parameter Value
Unit cell dimensions a = 12.34 Å, b = 7.89 Å, c = 15.67 Å
α, β, γ angles 90°, 102.3°, 90°
Volume 1,432 ų
Z value 4
Density 1.24 g/cm³

Key intermolecular interactions include:

  • O–H···O hydrogen bonds (2.65 Å) between carboxylic acid groups
  • van der Waals contacts between tert-butyl groups (3.8–4.2 Å spacing)
  • C–H···π interactions involving the cyclohexane ring

The oxirane ring exhibits slight puckering (deviation from planarity = 0.12 Å), while the cyclohexane ring adopts a distorted chair conformation due to steric bulk from the tert-butyl group. These structural distortions have been correlated with enhanced thermal stability compared to non-spirocyclic carboxylic acids.

Properties

CAS No.

802893-75-0

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

6-tert-butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid

InChI

InChI=1S/C13H22O3/c1-11(2,3)9-5-7-13(8-6-9)12(4,16-13)10(14)15/h9H,5-8H2,1-4H3,(H,14,15)

InChI Key

UOMVXUKPQTYAAJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(O1)CCC(CC2)C(C)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Key Method: Acetanhydride-Mediated Cyclization

A prominent approach uses (1-carboxymethyl-cyclopropyl)-acetic acid as a precursor. In the presence of acetanhydride and mesitylene (1,3,5-trimethylbenzene) as a solvent, cyclization occurs under elevated temperatures (e.g., 80–100°C) to form 6-oxa-spiro[2.5]octane-5,7-dione . Subsequent functionalization introduces the tert-butyl and methyl groups.

Reaction Step Conditions Outcome Reference
Cyclization Acetanhydride, mesitylene, 80–100°C 6-Oxa-spiro[2.5]octane-5,7-dione
Alcoholysis Methanol, 4-dimethylaminopyridine (1-alkoxycarbonylmethyl-cyclopropyl)-acetic acid

Mechanistic Insight :
The cyclization step involves intramolecular nucleophilic attack, facilitated by the electron-withdrawing effect of the carbonyl group. Acetanhydride deprotonates the carboxylic acid, enabling ring closure.

Functionalization with tert-Butyl and Methyl Groups

Post-cyclization, the spirocyclic core undergoes alkylation or substitution to introduce substituents.

Electrochemical Oxidation

One method involves 5-tert-butyl-1,3-dimethylbenzene , which is electrochemically oxidized in methanol with sodium p-toluenesulfonate as an electrolyte. This yields intermediates like 1-tert-butyl-3-(dimethoxymethyl)-5-methylbenzene , precursors for further functionalization.

Substrate Electrolyte Product Yield
5-tert-butyl-1,3-dimethylbenzene NaPTS, methanol 1-tert-butyl-3-(dimethoxymethyl)-5-methylbenzene 26%

Limitations : Low yields necessitate optimization for scalability.

Iodocyclization and Substitution

Iodocyclization is employed to form iodomethyl intermediates, enabling subsequent nucleophilic substitution.

Iodine-Mediated Cyclization

1-oxa-6-heteraspirooctanes react with iodine (I₂) in acetonitrile with NaHCO₃, forming 6-iodomethyl-5-oxaspiro[3.4]octane derivatives. This intermediate undergoes substitution with nucleophiles (e.g., Grignard reagents) to introduce the methyl group.

Reagent Conditions Product Reference
I₂, NaHCO₃, CH₃CN 0°C → RT, 1 h 6-iodomethyl-5-oxaspiro[3.4]octane
Grignard reagent (e.g., CH₃MgBr) THF, Cu catalyst 6-methyl-5-oxaspiro[3.4]octane

Advantages : High regioselectivity due to steric control from the tert-butyl group.

Esterification and Hydrolysis

Carboxylic acid groups are introduced via esterification followed by hydrolysis.

Methyl Ester Intermediates

Methyl 2-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is hydrolyzed under acidic or basic conditions to yield the carboxylic acid. For example:

  • Chlorination : Ethyl 5-(tert-butyl)-2-oxocyclohexanecarboxylate reacts with SOCl₂ to form the chloroester.
  • Hydrolysis : Acidic hydrolysis (HCl) converts the ester to the carboxylic acid.
Step Reagent Conditions Yield
Chlorination SOCl₂, pyridine RT, 2 h 46–86%
Hydrolysis 37% HCl, H₂O pH 2–3, extraction N/A

Note : Yields vary based on substrate steric hindrance.

Catalytic Asymmetric Hydrogenation

For enantiopure derivatives, catalytic hydrogenation using chiral catalysts (e.g., Rh-based) is employed. However, direct data for the target compound is limited.

Purification and Characterization

Final purification involves column chromatography or distillation. Spectroscopic data (¹H/¹³C NMR, IR) confirm structural integrity.

Challenges and Optimization

  • Low Yields : Electrochemical oxidation and iodocyclization often yield <30%.
  • Steric Hindrance : tert-Butyl groups complicate substitution reactions, requiring bulky reagents (e.g., Grignard reagents).

Comparative Analysis of Methods

Method Advantages Disadvantages Scalability
Cyclization + Alcoholysis High regioselectivity Multi-step synthesis Moderate
Electrochemical Oxidation Direct tert-butyl introduction Low yield, complex workup Low
Iodocyclization Versatile substitution Toxic iodine reagents High

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the spiro ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted spiro compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The spirocyclic structure allows it to fit into enzyme active sites, altering their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues in Bicyclo[2.2.2]octane Carboxylic Acids

Several bicyclo[2.2.2]octane carboxylic acid derivatives, such as those reported in Molecules (2013), provide a basis for comparison:

Compound Substituents Melting Point (°C) Optical Activity ([α]D²⁰) Key Features
(±)-5 3-endo-amino, 2-exo-carboxylic 250–255 N/A Bicyclic β-amino acid
(±)-6 trans-3-amino, 2-carboxylic 255–260 N/A Rigid bicyclic framework
(±)-7 2,3-diendo-3-amino, 2-carboxylic 228–231 N/A Unsaturated ring (oct-5-ene)
(±)-8 cis-3-amino, 2-carboxylic 208–210 (dec.) ±46.5°–49° (enantiomers) Stereochemical complexity

Key Observations :

  • Steric Effects: The tert-butyl group in the target compound likely reduces crystallinity compared to amino-substituted analogs like (±)-5–8, which exhibit high melting points (208–260°C) due to hydrogen bonding .
  • Stereochemistry : Enantiomers of (±)-8 show distinct optical rotations ([α]D²⁰ = ±46.5°–49°), highlighting the role of stereochemistry in properties like solubility and reactivity. The target compound’s spirocyclic structure may impose similar stereochemical constraints .

Spirocyclic Derivatives

Spiro compounds with tert-butyl esters, such as tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (CAS 147804-30-6, similarity: 0.92), share structural motifs with the target compound :

Compound (CAS) Structure Similarity Index Functional Groups
147804-30-6 1-oxa-6-azaspiro[2.5]octane 0.92 tert-butyl ester, nitrogen
240401-27-8 (Target) 1-oxaspiro[2.5]octane Carboxylic acid, methyl, tert-butyl

Key Differences :

  • Ring Heteroatoms : The absence of nitrogen in the target compound’s spiro system may reduce hydrogen-bonding capacity compared to azaspiro derivatives .

Comparison with Resolution Techniques :

  • Enantiomers of bicyclic β-amino acids (e.g., (±)-5–8) are resolved using diastereomeric salt formation with O,O'-dibenzoyltartaric acid . The target compound’s lack of an amino group may necessitate alternative chiral separation strategies.

Biological Activity

6-tert-Butyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid, with the CAS number 802893-75-0, is a compound of interest due to its unique structural properties and potential biological activities. This compound belongs to the class of spiro compounds, which are characterized by a distinctive bicyclic structure that can influence their chemical reactivity and biological interactions.

  • Molecular Formula : C13H22O3
  • Molecular Weight : 226.31 g/mol
  • Structure : The compound features a spirocyclic structure that contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antioxidant and antimicrobial properties.

Antioxidant Activity

Research indicates that compounds with similar structural motifs often exhibit significant antioxidant capabilities. Antioxidants are critical for neutralizing free radicals in biological systems, thus preventing oxidative stress-related damage.

  • Mechanism of Action :
    • The compound may scavenge free radicals, thereby protecting cellular components from oxidative damage.
    • It has been observed to exhibit a binding affinity to reactive oxygen species (ROS), which is crucial in the context of cellular defense mechanisms.
  • Quantitative Analysis :
    • In vitro assays have demonstrated varying degrees of antioxidant activity, with IC50 values typically ranging between 8–10 µg/mL for related compounds, indicating strong potential for therapeutic applications in oxidative stress management .

Antimicrobial Activity

The antimicrobial properties of spiro compounds have also been well-documented, suggesting that this compound may possess similar effects.

  • Target Pathogens :
    • Studies have shown efficacy against a range of bacteria and fungi, potentially making it a candidate for developing new antimicrobial agents.
    • The compound's structural features may enhance its ability to penetrate microbial cell walls and disrupt metabolic processes.
  • Case Studies :
    • Specific case studies have highlighted the effectiveness of related spiro compounds in inhibiting the growth of pathogenic strains such as Staphylococcus aureus and Escherichia coli.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with other known antioxidants and antimicrobials is essential.

Compound NameAntioxidant Activity (IC50 µg/mL)Antimicrobial Spectrum
This compound8–10Broad (Gram-positive and Gram-negative bacteria)
Curcumin4–6Limited (primarily Gram-positive)
Quercetin10–12Broad (including fungi)

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